Benzyl4-(t-butoxy)butylether
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Overview
Description
Benzyl4-(t-butoxy)butylether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a benzyl group and a tert-butoxy group, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing Benzyl4-(t-butoxy)butylether is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the synthesis typically involves the reaction of benzyl alcohol with 4-(t-butoxy)butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl4-(t-butoxy)butylether undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and alkyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate the cleavage of the ether bond
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 4-(t-butoxy)butanol.
Substitution: Benzyl chloride, 4-(t-butoxy)butanol
Scientific Research Applications
Benzyl4-(t-butoxy)butylether has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl4-(t-butoxy)butylether primarily involves its ability to act as a protecting group in organic synthesis. The tert-butoxy group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This selective deprotection is facilitated by the stability of the tert-butoxy group under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl ethers: Benzyl4-(t-butoxy)butylether is similar to other benzyl ethers, such as benzyl methyl ether and benzyl ethyl ether.
tert-Butyl ethers: It is also comparable to other tert-butyl ethers, such as tert-butyl methyl ether and tert-butyl ethyl ether
Uniqueness
What sets this compound apart is its combination of a benzyl group and a tert-butoxy group, which provides unique reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective deprotection is often required .
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butoxymethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-15(2,3)17-12-8-7-11-16-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
InChI Key |
PQWCLRAEYAMUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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